molecular formula C17H17F3N2O4S B258370 2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B258370
Peso molecular: 402.4 g/mol
Clave InChI: MQBDUSMDDRKIJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton tyrosine kinase), which is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

TAK-659 is a selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in various diseases. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its potential in the treatment of various diseases. However, TAK-659 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. One direction is to investigate the therapeutic potential of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects.

Métodos De Síntesis

The synthesis method of TAK-659 involves several steps, as described in a patent filed by Takeda Pharmaceutical Company Limited. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methoxybenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

Propiedades

Nombre del producto

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Fórmula molecular

C17H17F3N2O4S

Peso molecular

402.4 g/mol

Nombre IUPAC

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O4S/c1-26-15-8-4-7-14(10-15)22(27(2,24)25)11-16(23)21-13-6-3-5-12(9-13)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)

Clave InChI

MQBDUSMDDRKIJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

SMILES canónico

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.